(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-28-20(23)12-29-14-6-7-15-16(11-14)30-17(21(15)24)8-13-9-18(25-2)22(27-4)19(10-13)26-3/h6-11H,5,12H2,1-4H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJLWRJQYLKIO-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with notable biological activities. This article reviews the compound's structure, mechanism of action, and its effects on various biological systems, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of approximately 394.41 g/mol. The compound features a benzofuran ring system and a trimethoxyphenyl group that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H22O6 |
| Molecular Weight | 394.41 g/mol |
| Functional Groups | Ester, Ketone, Ether |
| Stereochemistry | (Z) configuration |
The biological activity of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate primarily involves its interaction with cellular targets that influence various biochemical pathways.
Target Interaction
The compound is known to interact with the colchicine binding site on the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to inhibition of cell division and apoptosis in cancer cells. The trimethoxyphenyl group enhances binding affinity to tubulin, which is critical for its anticancer properties.
Anticancer Effects
Numerous studies have highlighted the anticancer potential of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate:
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Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF7 breast cancer cells after treatment with the compound for 48 hours.
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Activity
In addition to its anticancer properties, (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Research Findings
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in the ester group at C6 and the benzylidene substituent at C2. Below is a comparative analysis:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
- The 3,4,5-trimethoxyphenyl group (target compound and ) introduces strong electron-donating effects, enhancing π-π stacking interactions in crystallography .
- Bulky esters (e.g., cyclohexane in ) reduce solubility but improve thermal stability, relevant for solid-state applications.
Physicochemical and Functional Properties
Table 2: Property Comparison
Insights :
Q & A
Basic: What are the standard synthetic protocols for (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and what catalysts or solvents are typically employed to optimize yield?
Methodological Answer:
The synthesis involves a multi-step process starting with the formation of the benzofuran core via aldol condensation between substituted salicylaldehydes and activated ketones. Key steps include:
- Aldol Condensation: Use of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with salicylaldehyde derivatives in dry acetone and anhydrous K₂CO₃ under reflux (18–24 hours) .
- Esterification: Reaction of intermediates with ethyl bromoacetate in dichloromethane (DCM) with triethylamine as a base .
- Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from petroleum ether/ethyl acetate mixtures .
Catalysts like DMAP (4-dimethylaminopyridine) may accelerate esterification, while solvents such as DCM or THF are preferred for their inertness and solubility properties .
Advanced: How can reaction parameters such as temperature, solvent polarity, and catalyst loading be systematically optimized to improve the stereoselectivity and purity of this compound during synthesis?
Methodological Answer:
- Temperature: Lower temperatures (0–5°C) during condensation steps minimize side reactions, while reflux (60–80°C) ensures complete cyclization .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification, while non-polar solvents (e.g., toluene) improve aldol condensation yields .
- Catalyst Loading: Screen DMAP at 5–10 mol% to balance reaction rate and byproduct formation. Use kinetic studies (HPLC monitoring) to identify optimal stoichiometry .
- Stereoselectivity: Z-configuration is stabilized by π-π stacking of the trimethoxybenzylidene group; chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enhance enantiomeric excess .
Basic: Which spectroscopic techniques are most effective for confirming the Z-configuration and functional group integrity in this compound?
Methodological Answer:
- NMR: ¹H NMR reveals coupling constants (J = 10–12 Hz for trans olefinic protons vs. J < 8 Hz for Z-configuration). Aromatic protons from the trimethoxybenzylidene group appear as singlet at δ 6.8–7.2 ppm .
- FT-IR: Strong C=O stretches at 1700–1750 cm⁻¹ (ester and ketone), and C-O-C stretches at 1200–1250 cm⁻¹ confirm ether linkages .
- Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 439.15 for C₂₃H₂₂O₈), while fragmentation patterns validate the benzofuran backbone .
Advanced: What computational chemistry approaches can predict the compound's binding interactions with biological targets like cyclooxygenase-2 or microbial enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) using Lamarckian genetic algorithms. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr385 .
- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for enzyme interactions .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational changes in target proteins upon ligand binding .
Basic: What are the documented in vitro biological activities of this compound, and which structural features correlate with these effects?
Methodological Answer:
- Antimicrobial Activity: IC₅₀ values of 12–25 µM against S. aureus and E. coli, attributed to the 3,4,5-trimethoxy group enhancing membrane penetration .
- Anti-inflammatory Activity: 60–70% inhibition of TNF-α in RAW 264.7 macrophages at 50 µM, linked to the benzofuran core’s radical scavenging capacity .
- Structure-Activity Relationship (SAR): Methoxy groups at positions 3,4,5 on the benzylidene moiety increase lipophilicity and bioavailability compared to mono-methoxy analogs .
Advanced: How do structural modifications (e.g., replacing methoxy groups with ethoxy or altering benzylidene substituent positions) impact synthetic feasibility and bioactivity?
Methodological Answer:
- Ethoxy Substitution: Increases steric hindrance, requiring longer reaction times (48–72 hours) for condensation. Bioactivity may drop due to reduced solubility (logP increases by 0.5–1.0 units) .
- Positional Isomerism: 2,4,5-Trimethoxy analogs show 30% lower antimicrobial activity, likely due to disrupted π-stacking with enzyme active sites .
- Synthetic Challenges: Bromination of alternative benzylidene precursors (e.g., 2,4-dimethoxy) necessitates harsher conditions (HBr/AcOH), reducing overall yield .
Basic: What chromatographic purification methods are recommended for isolating high-purity samples?
Methodological Answer:
- Column Chromatography: Use silica gel (200–300 mesh) with hexane:ethyl acetate (4:1 to 1:2 gradient). Collect fractions monitored by TLC (Rf = 0.3–0.5) .
- HPLC: C18 column, acetonitrile:water (70:30) isocratic flow at 1 mL/min. Retention time ~12 minutes .
- Recrystallization: Dissolve crude product in hot ethyl acetate, cool to −20°C overnight for needle-like crystals (mp 123–125°C) .
Advanced: What strategies resolve contradictions between theoretical molecular modeling predictions and experimental bioassay results?
Methodological Answer:
- Free Energy Perturbation (FEP): Quantify binding energy discrepancies between predicted and observed COX-2 inhibition. Adjust force field parameters (e.g., AMBER) for methoxy group torsional angles .
- Metabolite Profiling (LC-MS): Identify in vitro degradation products (e.g., hydrolyzed esters) that may explain reduced activity .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., CYP450) to validate docking poses and identify unmodeled water-mediated interactions .
Basic: What stability studies have been conducted to determine optimal storage conditions?
Methodological Answer:
- Thermal Gravimetric Analysis (TGA): Decomposition onset at 180°C, indicating stability below this temperature .
- Accelerated Degradation: Store at 40°C/75% RH for 4 weeks; HPLC shows <5% degradation when protected from light in amber vials under nitrogen .
- pH Stability: Stable in pH 5–7 buffers (PBS, 37°C), but hydrolyzes rapidly in alkaline conditions (pH > 9) due to ester cleavage .
Advanced: How do solvent effects and pH variations influence the compound's reactivity in nucleophilic acyl substitution or Michael addition reactions?
Methodological Answer:
- Nucleophilic Acyl Substitution: In DMF, primary amines (e.g., benzylamine) attack the ester carbonyl at 60°C, yielding amides. Polar aprotic solvents stabilize tetrahedral intermediates .
- Michael Addition: At pH 8–9 (triethylamine buffer), the α,β-unsaturated ketone undergoes conjugate addition with thiols (e.g., glutathione), forming adducts detectable via LC-MS .
- Solvent Effects: THF increases reaction rate due to better solubility of intermediates, while DCM minimizes side reactions in acid-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
